molecular formula C12H9BrN2O3 B5777622 N'-benzoyl-5-bromo-2-furohydrazide

N'-benzoyl-5-bromo-2-furohydrazide

Cat. No.: B5777622
M. Wt: 309.11 g/mol
InChI Key: TWVYNUXQCFRXFR-UHFFFAOYSA-N
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Description

N'-Benzoyl-5-bromo-2-furohydrazide is a benzohydrazide derivative featuring a furan ring substituted with a bromine atom at the 5-position and a benzoyl group attached via a hydrazide linkage. This compound belongs to the aroylhydrazone family, known for their versatility in coordination chemistry and biological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name

N'-benzoyl-5-bromofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-10-7-6-9(18-10)12(17)15-14-11(16)8-4-2-1-3-5-8/h1-7H,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVYNUXQCFRXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-5-bromo-2-furohydrazide typically involves the reaction of 5-bromo-2-furoic acid with hydrazine hydrate to form 5-bromo-2-furohydrazide. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: None required

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-benzoyl-5-bromo-2-furohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle bulk quantities of reactants

    Purification steps: Such as recrystallization or chromatography to ensure high purity

    Quality control: To monitor the product’s consistency and purity

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-5-bromo-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of N’-benzoyl-5-amino-2-furohydrazide.

    Substitution: Formation of various substituted furohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-benzoyl-5-bromo-2-furohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-benzoyl-5-bromo-2-furohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Core Structure Substituents/Modifications Biological/Chemical Properties References
N'-Benzoyl-5-bromo-2-furohydrazide Benzohydrazide + Furan 5-Bromo on furan; benzoyl group Enhanced lipophilicity; potential antimicrobial activity -
N′-[(E)-(5-Bromo-2-hydroxyphenyl)(phenyl)methylene]benzohydrazide Benzohydrazide 5-Bromo-2-hydroxyphenyl; phenylmethylene Strong hydrogen bonding (O–H⋯N); metal coordination
5-Bromo-2-hydroxy-N'-[(5-methylfuran-2-yl)methylidene]benzohydrazide Benzohydrazide + Furan 5-Methylfuran; 2-hydroxybenzoyl Electron-donating methyl group; altered solubility
N′-(5-Bromo-2-oxoindol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide Pyrazole + Indole Indole-2-one; pyrazole; 4-methylbenzyloxy Expanded aromatic system; possible kinase inhibition
N′-[(E)-[2-(Allyloxy)-5-bromophenyl]methylene]-2-[(4-chlorobenzyl)oxy]benzohydrazide Benzohydrazide Allyloxy, 4-chlorobenzyloxy Increased steric bulk; modulated receptor affinity

Key Findings

Nitro groups (e.g., in 4-nitrobenzohydrazide derivatives) introduce stronger electron withdrawal, improving antimicrobial activity but reducing stability .

Hydrogen Bonding and Solubility :

  • Hydroxy groups (e.g., in 5-bromo-2-hydroxybenzohydrazides) enable intramolecular O–H⋯N bonds, stabilizing crystal structures and enhancing solubility in polar solvents .
  • Methoxy or allyloxy substituents (e.g., in and ) increase hydrophobicity, favoring membrane penetration .

Thiosemicarbazide derivatives (e.g., ) show distinct chelation behavior with transition metals, relevant to anticancer applications .

Synthetic Routes: Most analogs are synthesized via condensation of hydrazides with aldehydes/ketones (e.g., refluxing in methanol or ethanol) . The presence of bromine may necessitate controlled reaction conditions to avoid dehalogenation .

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